molecular formula C23H26N4O5 B2675569 Phenyl 4-((2-((3-acetamidophenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate CAS No. 1234902-23-8

Phenyl 4-((2-((3-acetamidophenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate

Cat. No.: B2675569
CAS No.: 1234902-23-8
M. Wt: 438.484
InChI Key: VMVULHNWQXMFLF-UHFFFAOYSA-N
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Description

Phenyl 4-((2-((3-acetamidophenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a phenyl group, and multiple functional groups including amide and ester linkages

Scientific Research Applications

Phenyl 4-((2-((3-acetamidophenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate or active ingredient.

    Biological Research: The compound may be used in studies involving enzyme inhibition or receptor binding.

    Industrial Chemistry: It can serve as a building block for the synthesis of more complex molecules used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 4-((2-((3-acetamidophenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common route includes:

    Formation of the Piperidine Core: Starting with piperidine, the core structure is functionalized through a series of reactions including alkylation and acylation.

    Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction.

    Amide Bond Formation: The amide bonds are formed through condensation reactions between amines and carboxylic acids or their derivatives.

    Final Esterification: The final step involves esterification to introduce the carboxylate group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Phenyl 4-((2-((3-acetamidophenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can be employed to replace specific functional groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action of Phenyl 4-((2-((3-acetamidophenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Phenyl 4-((2-((3-aminophenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate
  • Phenyl 4-((2-((3-acetamidophenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxamide

Uniqueness

Phenyl 4-((2-((3-acetamidophenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity. This makes it a valuable compound for various applications in medicinal and industrial chemistry.

Properties

IUPAC Name

phenyl 4-[[[2-(3-acetamidoanilino)-2-oxoacetyl]amino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O5/c1-16(28)25-18-6-5-7-19(14-18)26-22(30)21(29)24-15-17-10-12-27(13-11-17)23(31)32-20-8-3-2-4-9-20/h2-9,14,17H,10-13,15H2,1H3,(H,24,29)(H,25,28)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMVULHNWQXMFLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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